3,4,5-trimethoxy-N-(2-(methylsulfonyl)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-methylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-22-13-9-11(10-14(23-2)16(13)24-3)17(19)18-12-7-5-6-8-15(12)25(4,20)21/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFKQSWOWKDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-(methylsulfonyl)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-(methylsulfonyl)aniline in the presence of a base such as triethylamine to yield the desired benzamide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted benzamides
Scientific Research Applications
Anticancer Research
Preliminary studies indicate that 3,4,5-trimethoxy-N-(2-(methylsulfonyl)phenyl)benzamide may exhibit significant anticancer properties. The compound's mechanism of action appears to involve:
- Cytotoxicity: Studies have shown that it can induce apoptosis in cancer cell lines, which is crucial for developing new cancer therapies.
- Target Interaction: The compound may interact with specific enzymes or receptors involved in cancer progression, potentially inhibiting tumor growth.
Case Study Example:
A study involving similar benzamide derivatives demonstrated their cytotoxic effects against various cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
Research indicates that this compound may also possess antimicrobial activity. It has been evaluated for its efficacy against Gram-positive bacteria, with findings suggesting:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-(methylsulfonyl)phenyl)benzamide involves its interaction with molecular targets and pathways related to oxidative stress. The compound is believed to exert its effects by scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage. This action is mediated through its methoxy and methylsulfonyl groups, which play a crucial role in stabilizing the compound and enhancing its antioxidant properties .
Comparison with Similar Compounds
Methoxy vs. Methylsulfonyl Substituents
- 4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide (): The methoxy group is electron-donating, increasing electron density on the aromatic ring. Methoxy derivatives generally exhibit higher lipophilicity but lower solubility in polar solvents compared to sulfonyl-containing analogues .
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (): The bromine atom introduces steric bulk and moderate electron-withdrawing effects. Crystallographic data reveal N–H···O hydrogen bonding along the [101] axis, a feature that may differ in the target compound due to the sulfonyl group’s stronger hydrogen-bond acceptor capacity .
Electron-Withdrawing Groups
- 3,4,5-Trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide (): The trifluoromethyl group is highly electron-withdrawing and lipophilic.
Triazole and Thiazole Derivatives
- Such heterocycles may enhance binding to kinases or proteases compared to the simpler sulfonylphenyl group in the target compound .
- 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)-benzamide (): The thiazole ring and methoxyethyl side chain increase hydrophilicity and conformational diversity. However, the methylsulfonyl group in the target compound provides a more rigid and planar structure, which may favor interactions with flat binding pockets .
Pyridinyl and Carbamoyl Derivatives
- The target compound’s methylsulfonyl group lacks this versatility but offers simpler metabolic stability .
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- The target compound’s methylsulfonyl group reduces LogP (increased polarity) compared to bromo and methoxy analogues.
- Higher topological polar surface area (TPSA) correlates with enhanced solubility in aqueous media.
Biological Activity
3,4,5-trimethoxy-N-(2-(methylsulfonyl)phenyl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a benzamide core with three methoxy groups at the 3, 4, and 5 positions on the benzene ring, and a methylsulfonyl group attached to a phenyl ring. Its molecular formula is C17H19NO4S, with a molecular weight of 365.4 g/mol. The presence of methoxy groups and a methylsulfonyl moiety enhances its solubility and biological activity.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Preparation of 3,4,5-trimethoxybenzoic acid : This is converted to its acid chloride using thionyl chloride.
- Reaction with 2-(methylsulfonyl)aniline : The acid chloride is reacted with 2-(methylsulfonyl)aniline in the presence of a base like triethylamine to yield the desired benzamide.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress modulation and interaction with key signaling pathways.
The structure-activity relationship (SAR) studies suggest that the methoxy groups play a crucial role in enhancing cytotoxicity against these cell lines.
Neuroprotective Effects
Research indicates potential neuroprotective properties of this compound. It is believed to mitigate oxidative stress-induced cell death, which is particularly relevant in neurodegenerative diseases such as Parkinson's disease. The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects on neuronal cells.
The proposed mechanism of action involves:
- Antioxidant Activity : The methoxy and methylsulfonyl groups stabilize the compound and enhance its ability to scavenge ROS.
- Signal Pathway Modulation : Interaction with cellular pathways related to apoptosis and cell survival.
Case Studies
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in Jurkat cells compared to untreated controls.
- Animal Models : In rodent models of neurodegeneration, administration of this compound showed improved cognitive function and reduced markers of oxidative stress.
Applications in Medicine
Due to its promising biological activities, this compound is being explored for various applications:
- Anticancer Drug Development : Its effectiveness against multiple cancer cell lines positions it as a candidate for further drug development.
- Neuroprotective Agent : Potential therapeutic applications in treating neurodegenerative diseases are under investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-(2-(methylsulfonyl)phenyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with 2-(methylsulfonyl)aniline under Schotten-Baumann conditions. Optimization includes controlling reaction temperature (0–5°C for acyl chloride activation) and using a base like pyridine to neutralize HCl byproducts . For analogs, substituent compatibility (e.g., methoxy groups) requires inert atmospheres to prevent oxidation . Purity can be improved via recrystallization in ethanol/water mixtures.
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of -NMR (to confirm methoxy protons at δ 3.8–4.0 ppm and sulfonyl group absence of exchangeable protons) and HRMS (to verify molecular ion [M+H] at m/z 394.1152). Cross-reference with analogs (e.g., 3,4,5-trimethoxy-N-[2-(4-methylpiperazinyl)phenyl]benzamide) to confirm substituent-specific shifts .
Q. What solvents are suitable for solubility testing, and how does structural symmetry influence stability?
- Methodological Answer : Test solubility in DMSO (high polarity for sulfonyl groups), methanol, and chloroform. Stability studies should monitor hydrolysis of the sulfonyl group under acidic/basic conditions via HPLC. Symmetric trimethoxy substitution enhances crystalline stability compared to asymmetric analogs .
Advanced Research Questions
Q. How can molecular docking elucidate the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use AutoDock 3.0 with a Lamarckian genetic algorithm to model ligand-protein interactions. Parameterize the sulfonyl group’s partial charges and methoxy rotamers. Compare docking scores (free energy of binding) with analogs (e.g., VUF15485) to assess sulfonyl vs. methylpiperazine substituent effects .
Q. What strategies are effective for radiolabeling this compound to study pharmacokinetics?
- Methodological Answer : Incorporate tritium () via catalytic hydrogenation of a precursor (e.g., brominated aryl intermediate). Purify using reverse-phase HPLC and validate radiochemical purity (>95%) via scintillation counting. Reference protocols for []VUF15485 synthesis in supplementary data of agonist studies .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
- Methodological Answer : Systematically vary substituents (e.g., replace 2-(methylsulfonyl) with 2-(trifluoromethyl) or 2-(pyridinyl)) and assay against target enzymes (e.g., acps-pptase). Use ANOVA to compare IC values across analogs, controlling for lipophilicity (clogP) and hydrogen-bond donors .
Q. What mechanisms explain the compound’s potential antibacterial activity, and how can off-target effects be minimized?
- Methodological Answer : The sulfonyl group may inhibit bacterial PPTases by mimicking phosphopantetheine. Use CRISPR-Cas9 knockout strains to confirm target specificity. Mitigate off-target effects via co-crystallization studies to refine substituent bulkiness (e.g., trimethoxy vs. dichloro substitutions) .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved experimentally?
- Methodological Answer : Perform dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Compare with thermophysical data (e.g., ethyl 3,4,5-trimethoxybenzoylacetate) to correlate solubility with melting points and entropy changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
